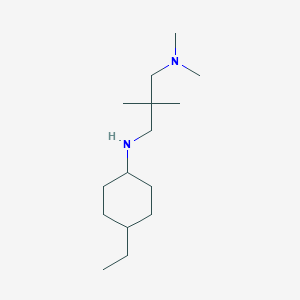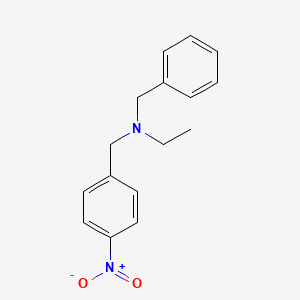
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis and as a catalyst in various chemical reactions. TEA is a colorless liquid with a strong ammonia-like odor and is highly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research as a base in organic synthesis. It is also used as a catalyst in various chemical reactions such as Michael addition, aldol condensation, and Mannich reaction. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine acts as a base in organic synthesis and as a catalyst in chemical reactions by accepting a proton from the reactant and forming a temporary intermediate. The intermediate then reacts with the other reactant to form the desired product. This compound is also known to stabilize reactive intermediates and promote the formation of enolates in aldol condensation reactions.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a versatile and widely used compound in organic synthesis and chemical reactions. It is relatively inexpensive and easy to handle. However, this compound has some limitations in lab experiments. It is highly reactive and can react with air and moisture, which can lead to impurities and affect the yield of the desired product. This compound is also known to be corrosive and can cause skin and eye irritation.
Zukünftige Richtungen
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has many potential future directions in scientific research. It can be used as a starting material for the synthesis of new compounds with improved properties. This compound can also be used as a catalyst in new chemical reactions and can be modified to improve its selectivity and efficiency. Additionally, this compound can be studied further for its biochemical and physiological effects, particularly in the treatment of cancer and neurological disorders.
Conclusion:
This compound is a widely used organic compound in scientific research. It is a versatile compound that is used as a base in organic synthesis and as a catalyst in various chemical reactions. This compound has some biochemical and physiological effects and has potential future directions in scientific research. However, it also has limitations in lab experiments and can be corrosive and irritating. Overall, this compound is an important compound in scientific research that has many potential applications and directions for future research.
Synthesemethoden
The synthesis of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine involves the reaction of 4-ethylcyclohexanone with dimethylamine in the presence of hydrogen gas and a palladium catalyst. The reaction produces this compound as a byproduct along with the desired product. The purity of this compound can be improved by distillation or recrystallization.
Eigenschaften
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)


![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)


